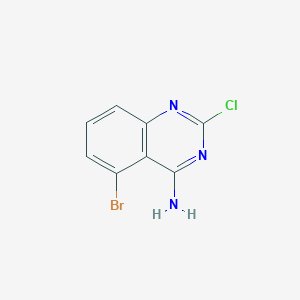

5-Bromo-2-chloroquinazolin-4-amine

Description

Significance of the Quinazoline (B50416) Heterocyclic Scaffold as a Privileged Pharmacophore in Chemical Biology and Drug Discovery Research

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely recognized as a "privileged pharmacophore" in medicinal chemistry. frontiersin.orgymerdigital.comacs.orgmdpi.com This designation stems from its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. google.comnih.govresearchgate.net The structural rigidity of the quinazoline core, combined with its capacity for substitution at various positions, allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the design of potent and selective modulators of biological function. acs.org

Quinazoline derivatives have been successfully developed into a number of clinically approved drugs for various therapeutic indications. nih.govmdpi.com Their biological activities are extensive and include anticancer, nih.govmdpi.com anti-inflammatory, nih.gov antimicrobial, nih.gov antiviral, nih.gov anticonvulsant, ymerdigital.com and antihypertensive properties. mdpi.com The versatility of the quinazoline scaffold is further underscored by its presence in over 200 naturally occurring alkaloids isolated from plants, microorganisms, and animals. mdpi.comnih.gov

The following table provides a summary of the diverse biological activities associated with the quinazoline scaffold:

| Biological Activity | Therapeutic Area | Reference(s) |

| Anticancer | Oncology | nih.gov, mdpi.com |

| Anti-inflammatory | Inflammation & Immunology | nih.gov |

| Antimicrobial | Infectious Diseases | nih.gov |

| Antiviral | Infectious Diseases | nih.gov |

| Anticonvulsant | Neurology | ymerdigital.com |

| Antihypertensive | Cardiovascular Diseases | mdpi.com |

| Antimalarial | Infectious Diseases | nih.gov |

| Antioxidant | Various | mdpi.com |

Rationale for the Investigation of Halogenated Quinazolin-4-amine (B77745) Structural Motifs, with Specific Emphasis on 5-Bromo-2-chloroquinazolin-4-amine

The introduction of halogen atoms into a pharmacophore is a common and effective strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein. nih.gov The specific placement of halogens on the quinazoline ring can lead to significant changes in biological activity.

The compound This compound incorporates two different halogen atoms at key positions of the quinazolin-4-amine scaffold. While direct research on this specific compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from structure-activity relationship (SAR) studies of related halogenated quinazolines.

The presence of a chlorine atom at the C2 position is a common feature in many biologically active quinazolines. The 2-chloro substituent can serve as a versatile synthetic handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of various side chains to explore the chemical space around the quinazoline core. researchgate.net

The bromine atom at the C5 position is also of significant interest. Studies on other halogenated quinazolines have shown that substitution at the 5-position can influence the molecule's interaction with its biological target. For instance, the introduction of a bromine atom can enhance the antiproliferative activity of certain quinazoline derivatives. nih.gov The electronic and steric properties of the bromine atom can lead to improved binding interactions within the target's active site.

Therefore, the investigation of this compound is a logical step in the exploration of novel quinazoline-based therapeutic agents. The combination of a reactive chloro group at C2 and a potentially activity-enhancing bromo group at C5 presents a promising scaffold for the development of new chemical entities with desirable pharmacological profiles.

Overview of Current Academic Research Trajectories and the Methodological Landscape for Novel Quinazoline Analogs

The enduring interest in quinazoline derivatives has spurred the development of a wide array of synthetic methodologies to access novel analogs. Current research trajectories are focused on creating more efficient, sustainable, and diverse synthetic routes to expand the chemical space of quinazoline-based compounds.

Traditional methods for quinazoline synthesis often involve multi-step procedures with harsh reaction conditions. frontiersin.org However, the contemporary methodological landscape is characterized by the increasing use of modern synthetic techniques, including:

Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form the product, offer a highly efficient and atom-economical approach to quinazoline synthesis. frontiersin.org

Transition-Metal Catalysis: Catalytic systems based on metals like palladium, copper, and ruthenium have enabled novel C-H activation and cross-coupling strategies for the construction and functionalization of the quinazoline ring. researchgate.netnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in quinazoline synthesis. frontiersin.org

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free and often more environmentally friendly alternative for the synthesis of quinazolinone derivatives. frontiersin.org

Ultrasound-Assisted Synthesis: This technique utilizes ultrasonic waves to accelerate reactions and is considered a green chemistry approach. ijsrch.com

The following table summarizes some of the modern synthetic approaches for quinazoline analogs:

| Synthetic Approach | Key Features | Reference(s) |

| Multi-component Reactions | High efficiency, atom economy, reduced waste | frontiersin.org |

| Transition-Metal Catalysis | C-H activation, cross-coupling, diverse functionalization | researchgate.net, nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | frontiersin.org |

| Organocatalysis | Metal-free, environmentally friendly | frontiersin.org |

| Ultrasound-Assisted Synthesis | Green chemistry, accelerated reactions | ijsrch.com |

These advanced synthetic methodologies are crucial for generating libraries of novel quinazoline analogs, which can then be screened for a wide range of biological activities, ultimately contributing to the discovery of new drug candidates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-4-2-1-3-5-6(4)7(11)13-8(10)12-5/h1-3H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCVCMCSYZHSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromo 2 Chloroquinazolin 4 Amine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A thorough search for ¹H, ¹³C, and 2D NMR experimental data for 5-Bromo-2-chloroquinazolin-4-amine did not yield any specific results. Such data is crucial for the definitive assignment of the molecule's intricate structure. Typically, ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the quinazoline (B50416) core and the amine group, while ¹³C NMR would identify the chemical environment of each carbon atom. 2D NMR experiments, such as COSY and HSQC, would further elucidate the connectivity between protons and carbons, confirming the substitution pattern. Without access to these spectra, a detailed analysis of the compound's molecular framework is not possible.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis

No published HRMS data for this compound was found. HRMS is essential for confirming the exact molecular formula of a compound by providing a highly accurate mass measurement. Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer valuable insights into the compound's structure and the relative stability of its constituent parts. This empirical data is necessary for unequivocal molecular formula confirmation and to support structural assignments made by other spectroscopic methods.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Detailed IR and UV-Vis spectroscopic analyses for this compound are not available in the public domain. IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine group, C=N and C=C bonds within the quinazoline ring system, and the C-Br and C-Cl bonds. UV-Vis spectroscopy would provide information on the electronic transitions within the conjugated aromatic system, which are influenced by the various substituents.

X-ray Crystallography for Elucidating Solid-State Molecular Architecture and Intermolecular Interactions

The search for a single-crystal X-ray diffraction study of this compound was unsuccessful. Such an analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. It would reveal bond lengths, bond angles, and any intermolecular interactions, such as hydrogen bonding or stacking, which govern the crystal packing. This information is invaluable for a complete understanding of the molecule's structure.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloroquinazolin 4 Amine Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov For 5-Bromo-2-chloroquinazolin-4-amine and its analogs, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), provide fundamental insights into their stability and reactivity. nih.govresearchgate.net

Electronic Structure and Reactivity: The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. mdpi.com For similar heterocyclic compounds, DFT is used to calculate this gap and other global reactivity descriptors, which are summarized in the table below. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This information is crucial for predicting how the molecule will interact with biological targets. nih.gov

Spectroscopic Properties: DFT is also employed to predict vibrational frequencies (IR spectra) and electronic transitions (UV-Visible spectra). nih.govresearchgate.net Theoretical calculations of vibrational modes can be correlated with experimental IR data to confirm the molecular structure. researchgate.net For example, characteristic N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ range. Similarly, time-dependent DFT (TD-DFT) can predict the absorption wavelengths in UV-Visible spectroscopy, helping to understand the electronic transitions within the molecule. nih.gov

Table 1: Key Parameters from DFT Calculations for Heterocyclic Compounds

| Parameter | Computational Insight | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. mdpi.com | A smaller gap suggests the molecule is more reactive and polarizable. |

| Ionization Potential (I) | Energy required to remove an electron (approximated by -EHOMO). | Indicates the electron-donating ability of the molecule. |

| Electron Affinity (A) | Energy released when an electron is added (approximated by -ELUMO). | Indicates the electron-accepting ability of the molecule. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. | Helps understand charge transfer in reactions. |

| Global Hardness (η) | Measures resistance to change in electron distribution. | "Hard" molecules have a large HOMO-LUMO gap. |

| Global Softness (S) | The reciprocal of global hardness. | "Soft" molecules are more reactive. |

| Electrophilicity Index (ω) | Measures the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis and Ligand-Target Recognition Modeling

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its interactions with a biological target over time. These simulations are crucial for assessing the stability of a ligand-receptor complex predicted by molecular docking. biointerfaceresearch.com

For quinazoline (B50416) derivatives, MD simulations are used to:

Analyze Conformational Flexibility: The quinazoline scaffold is relatively rigid, but its substituents can exhibit significant flexibility. MD simulations explore the accessible conformations of these side chains, which is critical for understanding how the ligand adapts to the binding pocket of a receptor.

Assess Binding Stability: After a ligand is docked into a receptor's active site, MD simulations can test the stability of the predicted binding pose. By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period (e.g., 100 ns), researchers can determine if the ligand remains stably bound or if it dissociates.

Model Ligand-Target Recognition: MD simulations can reveal the detailed atomic-level interactions, such as hydrogen bonds and hydrophobic contacts, that govern the recognition process between the ligand and its target. This dynamic picture is more realistic than the static view provided by docking alone and can highlight key interactions that are transient or water-mediated. nih.govbiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method is widely used in drug design to predict the activity of new compounds and to understand the molecular properties that are crucial for their function. frontiersin.org

For quinazoline derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied. tandfonline.com These studies generate models based on a training set of molecules with known activities. The predictive power of these models is rigorously validated using statistical metrics like the cross-validated correlation coefficient (q² or Q²), the non-cross-validated correlation coefficient (r² or R²), and the predictive r² (pred_r² or R²pred). Generally, a QSAR model is considered predictive if Q² > 0.5 and R²pred > 0.6. tandfonline.com

Studies on quinazoline derivatives have shown that steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields often play key roles in predicting biological activity. tandfonline.com For instance, QSAR models developed for quinazoline-based EGFR inhibitors have demonstrated high predictive ability, guiding the design of new, more potent inhibitors. nih.gov

Table 2: Example of Statistical Validation Parameters for QSAR Models of Quinazoline Derivatives

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (External validation r²) | Key Contributing Fields | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.630 | 0.830 | 0.700 | Steric, Electrostatic | tandfonline.com |

| CoMSIA | 0.584 | 0.816 | 0.730 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor | tandfonline.com |

| MLR (EGFR) | 0.940 (Qcv²) | 0.965 | 0.818 | Not specified | nih.gov |

| GA-PLS | Not specified | Not specified | Not specified | Constitutional, Functional, 2D Autocorrelation, Charge | nih.gov |

Molecular Docking and Binding Energy Calculations for Elucidating Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is instrumental in structure-based drug design for screening virtual libraries and for understanding the mechanism of action of a drug molecule at the atomic level.

For this compound and its derivatives, docking studies are performed against various biological targets, such as Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR). tandfonline.comnih.gov These studies reveal crucial binding interactions:

Hydrogen Bonds: The amine group at the C4 position and the nitrogen atoms within the quinazoline ring are common hydrogen bond donors and acceptors.

Halogen Bonds: The bromine atom at the C5 position and the chlorine atom at the C2 position can participate in halogen bonding, a directional interaction with nucleophilic atoms in the receptor's active site.

Hydrophobic Interactions: The aromatic quinazoline ring system often engages in π-π stacking or other hydrophobic interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket.

The strength of the interaction is quantified by a docking score or binding energy, with lower values (more negative) indicating a higher binding affinity. For example, docking of a quinazoline derivative against the EGFR receptor (PDB ID: 4ZAU) revealed a binding affinity of -9.5 kcal/mol, driven by a combination of hydrogen, hydrophobic, and halogen bonds. nih.gov

Table 3: Illustrative Molecular Docking Results for Quinazoline Derivatives

| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|---|

| EGFR (4ZAU) | Molecule 17 | -9.5 | Met793, Leu718, Val726 | Hydrogen bond, Halogen bond, Hydrophobic | nih.gov |

| VEGFR-2 (3VHE) | Designed Molecule | -8.7 | Cys919, Asp1046 | Hydrogen bond | biointerfaceresearch.com |

| DHFR (Wild Type) | Quinazoline derivative | Not specified | Asp54, Ile50, Ser108 | Hydrogen bond, Hydrophobic | tandfonline.com |

Investigation of Tautomerism and Isomerism in Halogenated Quinazoline Systems

Isomerism: The quinazoline ring system is one of four structural isomers of diazanaphthalene, which have the chemical formula C₈H₆N₂. frontiersin.orgnih.gov The isomers differ in the placement of the two nitrogen atoms within the fused heterocyclic structure. Understanding these isomeric forms is fundamental to heterocyclic chemistry. nih.gov

Quinazoline: 1,3-Diazanaphthalene

Quinoxaline: 1,4-Diazanaphthalene (also known as benzopyrazine) frontiersin.org

Cinnoline: 1,2-Diazanaphthalene frontiersin.org

Phthalazine: 2,3-Diazanaphthalene frontiersin.org

Each isomeric core presents a unique scaffold for drug design, with distinct electronic properties and three-dimensional shapes.

Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The 4-aminoquinazoline structure of this compound can theoretically exist in different tautomeric forms, primarily the amine and imine forms.

Furthermore, the related quinazolin-4-one scaffold is well-known to exhibit keto-enol tautomerism. youtube.com Computational methods, such as DFT, can be used to calculate the relative energies of different tautomers in various environments (gas phase or solution). These calculations help determine the most stable and therefore most populated tautomeric form under physiological conditions, which is essential for understanding its interactions with biological receptors. nih.gov Studies on similar heterocyclic systems like 7-hydroxyquinoline (B1418103) show that the equilibrium between tautomers can be influenced by solvent and irradiation. nih.gov

Investigation of Biological Activity and Mechanistic Pathways of 5 Bromo 2 Chloroquinazolin 4 Amine Analogs in Preclinical Models

In Vitro Biological Screening Methodologies for Targeted Enzyme Inhibition and Receptor Modulation

The initial assessment of quinazoline (B50416) analogs involves a battery of in vitro screening assays to determine their inhibitory or modulatory effects on specific biological targets critical to disease progression.

The quinazoline core is a well-established scaffold for developing protein kinase inhibitors due to its ability to bind to the ATP-binding site of these enzymes. mdpi.com Overexpression and mutation of kinases like the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Phosphatidylinositol 3-kinase (PI3K) are hallmarks of many cancers. nih.govnih.govekb.eg Consequently, quinazoline derivatives are frequently evaluated for their potential to inhibit these key signaling proteins.

Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline (B1210976) scaffold, validating its efficacy. nih.govnih.gov Lapatinib, for instance, is a dual inhibitor of both EGFR and HER2. nih.govekb.eg Research has expanded to novel analogs, with some demonstrating potent, low-nanomolar inhibitory activities. For example, a pan-HER inhibitor, compound 11 , displayed comparable, if not superior, inhibitory strength against both wild-type and mutant EGFR when compared to the approved drug afatinib (B358). nih.gov Similarly, studies on other novel quinazoline series have identified compounds like 1a , 1d , and 1v that are more potent than afatinib in dual EGFR/HER2 inhibition assays. nih.gov

The PI3K/Akt/mTOR pathway, another crucial regulator of cell growth and survival, is also a prime target. nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives yielded compound 13k , which was found to be a highly potent inhibitor of PI3Kα. researchgate.net

| Compound/Drug | Target Kinase(s) | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Lapatinib | EGFR/HER2 | Dual inhibitor | nih.govekb.eg |

| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline | EGFRwt | 46.1 nM | nih.gov |

| Compound 11 | EGFRwt, EGFRT90M/L858R, HER2, HER4 | 0.38 nM (EGFRwt), 2.2 nM (EGFRmut) | nih.gov |

| Compound 13k | PI3Kα | 1.94 nM | researchgate.net |

Beyond kinase inhibition, quinazoline analogs have been investigated for their ability to interfere with other fundamental cellular processes, such as DNA maintenance and cell division.

One key target is Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.gov Inhibition of PARP can be particularly effective in killing cancer cells. The quinazolinone derivative NU-1025 has been identified as a potent PARP inhibitor. researchgate.net Broader studies on quinoline-based analogs have shown they can also inhibit other enzymes involved in DNA metabolism, including DNA methyltransferases and base excision repair glycosylases, by intercalating into the DNA structure. biorxiv.orgnih.gov

Tubulin, the protein subunit of microtubules, is another validated anticancer target. nih.gov Disrupting microtubule dynamics prevents cancer cells from completing mitosis. iiarjournals.org Certain 4-biarylaminoquinazoline analogs have been identified as potent inhibitors of tubulin polymerization, acting on the colchicine (B1669291) binding site. nih.gov While some of these compounds exhibit dual activity as both kinase and tubulin inhibitors, structural modifications can yield analogs with selective anti-tubulin properties. nih.gov For instance, compound Q19 demonstrated powerful antiproliferative effects specifically by inhibiting microtubule polymerization. nih.gov

| Compound | Target/Mechanism | Key Finding/Potency (IC₅₀) | Reference |

|---|---|---|---|

| NU-1025 | PARP Inhibition | 400 nM | researchgate.net |

| Biphenylaminoquinazolines (1-3) | Tubulin Polymerization Inhibition (Colchicine Site) | Activity comparable to Combretastatin A-4 | nih.gov |

| Compound Q19 | Tubulin Polymerization Inhibition | 51 nM (antiproliferative, HT-29 cells) | nih.gov |

| Quinoline (B57606) analogs (e.g., 9, 11) | DNA Methyltransferase (DNMT1) Inhibition | Low micromolar inhibitory potency | biorxiv.orgnih.gov |

A significant challenge in chemotherapy is the development of multi-drug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell. nih.gov Certain quinazoline derivatives have shown promise in overcoming MDR. The 4-indolyl quinazoline derivative YS-370 has been reported as a potential competitive inhibitor of P-gp, blocking the efflux of chemotherapeutic agents without affecting the expression level of the pump itself. nih.gov Other research has focused on the breast cancer resistance protein (BCRP), another important efflux pump. nih.gov Studies have shown that a quinazoline analog with a meta-nitro-anilino group at the C-4 position is a potent BCRP inhibitor. nih.gov

The quinazoline structural framework extends to compounds capable of modulating the immune system. Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. nih.gov Specifically, TLR7 and TLR8 are targets for small molecule immunomodulators. nih.gov Imidazoquinoline-based compounds, a class related to quinazolines, are well-known TLR7/8 agonists that can stimulate an immune response. nih.govrsc.org Interestingly, research has shown that minor structural modifications to these agonist molecules can convert them into competitive antagonists, highlighting the sensitive structure-activity relationship in this class of compounds. nih.gov This dual capability makes them valuable tools for studying immune modulation and as potential therapeutics for a range of conditions, from infectious diseases to cancer. nih.gov

Mechanistic Elucidation of Cellular and Molecular Effects in Research Cell Lines

To understand how enzyme inhibition and receptor modulation translate into anticancer effects, the cellular and molecular consequences of treating cancer cell lines with quinazoline analogs are thoroughly investigated.

A primary goal of anticancer therapy is to halt the uncontrolled proliferation of cancer cells. Quinazoline derivatives achieve this through two main interconnected mechanisms: inducing cell cycle arrest and triggering apoptosis (programmed cell death). nih.gov

Flow cytometry analysis is commonly used to determine the effect of these compounds on the cell cycle distribution. Numerous studies have shown that quinazoline analogs can cause cancer cells to accumulate at specific phases of the cell cycle, preventing them from dividing. For example, compound 13k (a PI3Kα inhibitor) and the quinazolinone derivative HoLu-12 were both found to induce a G2/M phase arrest in HCC827 and oral squamous carcinoma cells, respectively. researchgate.netiiarjournals.org In contrast, another analog, compound 10 , caused cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. nih.gov

Following cell cycle arrest, these compounds often induce apoptosis. This is confirmed by assays that detect markers of programmed cell death, such as Annexin-V staining and the cleavage of proteins like PARP. iiarjournals.org The quinazolinone derivative 04NB-03 was shown to induce both G2/M arrest and subsequent apoptosis in hepatocellular carcinoma cells. nih.govresearchgate.net Similarly, HoLu-12 treatment led to mitotic arrest followed by apoptosis, as evidenced by increased levels of cleaved PARP. iiarjournals.org These findings confirm that quinazoline analogs can effectively engage cellular machinery to halt proliferation and eliminate cancer cells.

| Compound | Cell Line(s) | Mechanism | Reference |

|---|---|---|---|

| Compound 13k | HCC827 | G2/M Phase Arrest & Apoptosis | researchgate.net |

| Compound 10 | A549 | G0/G1 Phase Arrest & Apoptosis | nih.gov |

| 04NB-03 | Hepatocellular Carcinoma (HCC) Cells | G2/M Phase Arrest & Apoptosis | nih.govresearchgate.net |

| HoLu-12 | Oral Squamous Carcinoma (OSCC) Cells | G2/M Phase Arrest & Apoptosis | iiarjournals.org |

| Compound 14 | HCT-116 | G2/M Phase Arrest & Apoptosis | researchgate.net |

Target Identification and Validation Approaches (e.g., Chemical Proteomics, Affinity-Based Probes)

While specific target identification studies for 5-Bromo-2-chloroquinazolin-4-amine are not extensively documented in public literature, the strategies employed for analogous quinazoline derivatives provide a clear blueprint for such investigations. These approaches are crucial for elucidating mechanisms of action and validating potential therapeutic targets.

Affinity-Based Probes: These are essential tools for visualizing and identifying target proteins. A common strategy involves designing fluorescent probes that retain high affinity for their target. For instance, novel quinazoline-based fluorescent probes have been synthesized to detect and visualize α1-Adrenergic Receptors (α1-ARs). nih.gov These probes consist of a quinazoline pharmacophore for receptor recognition and a fluorophore (like fluorescein (B123965) or coumarin) for detection, enabling high-sensitivity imaging of the target in its native cellular environment. nih.gov Such probes, which can achieve nanomolar affinities, are instrumental in validating drug-target engagement and studying receptor distribution. nih.gov

In addition to wet-lab techniques, computational or in silico methods are frequently used for initial target identification and validation. Molecular docking and molecular dynamics simulations can predict how quinazoline analogs bind to the active sites of specific proteins, such as Epidermal Growth Factor Receptor (EGFR) and its clinically relevant mutants. nih.gov These simulations provide insights into binding stability and the energetic contributions of different parts of the molecule, guiding the design of more potent and selective inhibitors. nih.gov

Investigation of Multi-target Modulatory Profiles and Polypharmacology

The concept of "one drug, one target" is often insufficient for complex diseases like cancer. nih.gov Quinazoline derivatives frequently exhibit polypharmacology, meaning they interact with multiple targets simultaneously. This multi-target profile can be advantageous, potentially leading to enhanced efficacy and overcoming drug resistance. nih.gov

The broad spectrum of biological activities reported for quinazolines—including anticancer, antimicrobial, anti-inflammatory, and antiviral effects—is itself an indicator of multi-target engagement. nih.govmdpi.com The ability of this single chemical scaffold to be adapted for such diverse therapeutic areas suggests its interaction with a wide range of biological macromolecules. nih.gov

Molecular hybridization, which combines the quinazoline core with other bioactive pharmacophores, is a deliberate strategy to create multifunctional molecules designed to hit specific, multiple targets. nih.gov Investigating the polypharmacological profile of these analogs is essential. Proteome-wide reactivity profiling, as described in the previous section, is a direct method to uncover a compound's multi-target signature. researchgate.net By treating cells with a quinazoline-based probe and analyzing the captured proteins via mass spectrometry, researchers can identify a network of interacting proteins, revealing a comprehensive modulatory profile beyond the primary intended target. researchgate.net

Evaluation in Relevant In Vitro and Ex Vivo Model Systems for Efficacy (e.g., Cancer Cell Lines, Microbial Strains, Parasite Cultures)

The therapeutic potential of this compound analogs is assessed through their efficacy in various in vitro and ex vivo models. These assays provide crucial data on the compounds' potency and spectrum of activity.

Efficacy in Cancer Cell Lines Quinazoline derivatives are famously successful as kinase inhibitors in oncology, but recent research has expanded their targets to other areas of cancer biology. researchgate.netnih.gov Analogs have shown potent activity against various cancer cell lines by targeting different pathways.

PD-1/PD-L1 Interaction: A novel quinazoline derivative was designed to block the interaction between PD-1 and PD-L1, a key immune checkpoint. This compound demonstrated potent inhibition and the ability to restore T-cell function in cellular assays. nih.gov

PARP-1 Inhibition: In an effort to find alternatives to existing inhibitors like Olaparib, a series of quinazolinone-based derivatives were synthesized. These compounds were evaluated for their ability to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), with the most active analog showing potency comparable to the reference drug in breast cancer cells. rsc.org

| Compound Class | Target/Assay | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Quinazoline Derivative (Compound 39) | PD-1/PD-L1 Inhibition | In vitro HTRF assay | 1.57 nM | nih.gov |

| Quinazolinone Derivative (Compound 12c) | PARP-1 Inhibition | MCF-7 (Breast Cancer) | 30.38 nM | rsc.org |

Efficacy in Microbial Strains The rise of antibiotic resistance necessitates the development of new antibacterial agents. nih.gov Quinazoline analogs have emerged as a promising class of compounds with significant activity against pathogenic bacteria, including drug-resistant strains.

Broad-Spectrum Antibacterial Activity: Researchers optimized a hit compound, N-butyl-2-(butylthio)quinazolin-4-amine, through systematic modifications. The resulting analogs showed remarkable activity against a panel of bacteria, with some compounds demonstrating a 2- to 4-fold improvement in potency against key pathogens compared to the initial hit. nih.gov

| Compound | Organism | Reported Activity | Source |

|---|---|---|---|

| Analog of N-butyl-2-(butylthio)quinazolin-4-amine (Compound 12) | Staphylococcus aureus Newman | 2-4 fold improved activity vs. parent compound | nih.gov |

| Analog of N-butyl-2-(butylthio)quinazolin-4-amine (Compound 12) | Streptococcus pneumoniae DSM-20566 | 2-4 fold improved activity vs. parent compound | nih.gov |

| Analog of N-butyl-2-(butylthio)quinazolin-4-amine (Compound 12) | Enterococcus faecalis DSM-20478 | 2-4 fold improved activity vs. parent compound | nih.gov |

Efficacy in Parasite Cultures Quinazoline-related structures have also been evaluated for activity against parasites, a critical area of global health. nih.gov

Antischistosomal Activity: Analogs of dianilinoquinoxaline, an isomer of quinazoline, were synthesized and tested against Schistosoma mansoni, the parasite responsible for schistosomiasis. Several nitroquinoxaline analogs demonstrated potent activity against both the juvenile (schistosomula) and adult stages of the parasite, with IC₅₀ values in the submicromolar range. nih.gov

| Compound Class | Compound | Organism | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Nitroquinoxaline | Compound 27 | Schistosoma mansoni (adult worms) | <1 µM | nih.gov |

| Nitroquinoxaline | Compound 29 | Schistosoma mansoni (adult worms) | <1 µM | nih.gov |

| Nitroquinoxaline | Compound 30 | Schistosoma mansoni (adult worms) | <1 µM | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Halogenated Quinazolin 4 Amine Derivatives

Impact of Halogenation (Bromine, Chlorine) at C-5 and C-2 Positions on Biological Activity and Selectivity

The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the quinazoline (B50416) ring can significantly modulate the biological activity and selectivity of these compounds. Halogenation can influence factors like binding affinity to target proteins, membrane permeability, and metabolic stability.

For instance, in the context of designing inhibitors for enzymes like purine (B94841) nucleoside phosphorylase (PNPase), the placement of a chlorine atom at the C-2 position has been a key feature in developing potent inhibitors. One such example is 2-(chloromethyl)quinazoline-4,5,8(3H)-trione, which was designed to cross-link the active site of PNPase. nih.gov While direct SAR data for 5-bromo-2-chloroquinazolin-4-amine is not extensively detailed in the provided results, the general principles of halogenation on the quinazoline ring are well-established. The presence of a halogen at the C-2 position can enhance the electrophilicity of this carbon, making it a potential site for nucleophilic attack by amino acid residues within an enzyme's active site, leading to covalent inhibition.

Furthermore, studies on other halogenated quinazolinone derivatives have shown that the presence of a halogen atom at positions C-6 and C-8 can improve antimicrobial activities. nih.gov This suggests that halogenation on the benzene (B151609) ring portion of the quinazoline scaffold can be beneficial for certain biological activities. For example, the substitution of the main aromatic ring of quinazolinone with iodine at the 6 and 8 positions significantly improved antibacterial activity. nih.gov While this does not directly address the C-5 position, it highlights the general importance of the position and nature of the halogen in determining the pharmacological profile. The electron-withdrawing nature of halogens can alter the electron distribution of the entire ring system, thereby affecting interactions with biological targets.

Role of the Amine Substitution at C-4 on Target Affinity, Specificity, and Metabolic Stability

The amine group at the C-4 position of the quinazoline ring is a critical determinant of biological activity, influencing target affinity, specificity, and metabolic stability. This position is often a key interaction point with the target protein and a site for introducing various substituents to modulate the compound's properties.

The C-4 amino group can act as a hydrogen bond donor, forming crucial interactions with the hinge region of protein kinases, a common target for quinazoline-based inhibitors. researchgate.net The nature of the substituent on this amine group can significantly impact the potency and selectivity of the inhibitor. For example, in the development of Aurora A kinase inhibitors, a series of novel quinazolin-4-amine (B77745) derivatives were synthesized where modifications at the C-4 amine were crucial for achieving high selectivity over the highly homologous Aurora B kinase. nih.gov

The metabolic stability of quinazolin-4-amine derivatives is also heavily influenced by the C-4 amine substitution. In a study on isoquinoline-tethered quinazoline derivatives, it was found that while many compounds exhibited potent inhibitory activity, they suffered from poor metabolic stability. nih.gov However, specific modifications to the C-4 amine substituent, such as the introduction of a furan (B31954) moiety, led to improved microsomal stability compared to other groups like acetylene (B1199291) and triazole. nih.gov This highlights the delicate balance that must be achieved between maintaining target affinity and ensuring favorable metabolic properties.

The following table summarizes the impact of different C-4 amine substitutions on metabolic stability in a series of isoquinoline-tethered quinazoline derivatives:

| Compound | C-4 Amine Substituent | Metabolic Stability (% remaining after 30 min in human liver microsomes) |

| Potent derivative with terminal alcohol | Contains an alcohol group | Extremely poor |

| 14f | Contains a furan moiety | Good |

This table is based on findings from a study on isoquinoline-tethered quinazoline derivatives and illustrates the impact of C-4 amine substitution on metabolic stability. nih.gov

Influence of Substituents on the Quinazoline Ring on Pharmacological Profiles and Physicochemical Properties

The pharmacological profiles and physicochemical properties of quinazoline derivatives are highly tunable by introducing various substituents onto the quinazoline ring. nih.govnih.gov The nature, size, and position of these substituents can affect a wide range of properties including solubility, lipophilicity, and target-binding interactions.

Structure-activity relationship (SAR) studies have emphasized the importance of substituents at the 2, 6, and 8 positions of the quinazoline ring in determining pharmacological activity. nih.gov For example, small lipophilic groups at the C-2 position can increase activity for certain targets. nih.gov Additionally, electron-releasing groups at the C-5 and/or C-6 positions have been shown to enhance the activity of some quinazoline derivatives. nih.gov

The following table provides examples of how different substituents on the quinazoline ring can influence biological activity:

| Position | Substituent | Effect on Biological Activity |

| C-2 | Small lipophilic groups | May increase activity. nih.gov |

| C-5/C-6 | Electron-releasing groups | Can enhance activity. nih.gov |

| C-6/C-8 | Halogen atoms (e.g., iodine) | Can improve antimicrobial activity. nih.gov |

This table summarizes general SAR findings for quinazoline derivatives.

Development of Rational Design Principles for Lead Optimization and Analogue Generation Based on SAR and SPR Data

The wealth of SAR and SPR data generated from studies on quinazoline derivatives has enabled the development of rational design principles for lead optimization and the generation of new analogues with improved properties. nih.govnih.gov By understanding how different structural modifications affect biological activity and physicochemical properties, medicinal chemists can make more informed decisions in the drug discovery process.

A key principle in the rational design of quinazoline-based inhibitors is the exploitation of specific interactions with the target protein. For example, in the design of selective Aurora A kinase inhibitors, structural differences between Aurora A and B were exploited to design compounds with high selectivity. nih.gov This involved designing quinazolin-4-amine derivatives that could form specific interactions with residues unique to the Aurora A active site.

Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are increasingly being used to guide the design of new quinazoline analogues. mui.ac.ir These methods can help to predict the binding modes of new compounds and to identify key structural features that are important for activity.

The lead optimization process often involves a multi-parameter optimization approach, where medicinal chemists aim to simultaneously improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This can be a challenging task, as modifications that improve one property may have a detrimental effect on another. However, by applying the principles of rational design and leveraging the available SAR and SPR data, it is possible to navigate this complex landscape and to develop new quinazoline-based drugs with improved therapeutic potential.

Advanced Research Applications and Future Directions for 5 Bromo 2 Chloroquinazolin 4 Amine Research

Utility as Molecular Probes for Investigating Biological Pathways and Target Validation

Molecular probes are essential tools for dissecting complex biological pathways and validating the role of specific molecular targets in disease. The 5-Bromo-2-chloroquinazolin-4-amine scaffold can be elaborated to create such probes. For instance, derivatives of quinazolin-4-amine (B77745) have been developed as pan-HER inhibitors, which can be used to study the family of human epidermal growth factor receptors (HER) and their role in cancer. nih.gov By attaching fluorescent tags or other reporter groups to the this compound core, researchers can visualize the localization of the compound within cells and monitor its interaction with target proteins in real-time. This allows for a deeper understanding of the compound's mechanism of action and the biological consequences of target engagement.

Furthermore, these molecular probes can be instrumental in target validation, the process of confirming that a specific molecular target is critical for a disease process. By observing the phenotypic effects of a highly selective probe derived from this compound on cells or in animal models, researchers can gain confidence that modulating the activity of its target will have a therapeutic benefit.

Integration into Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Campaigns

Modern drug discovery heavily relies on strategies like Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) to identify novel hit compounds. This compound and its derivatives are well-suited for inclusion in these campaigns.

In FBDD , small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. The structural information from these interactions is then used to grow or combine fragments into more potent lead compounds. The quinazoline (B50416) core of this compound can serve as a starting fragment, with its bromine and chlorine atoms providing vectors for chemical elaboration to improve binding affinity and selectivity. nih.gov

HTS involves the rapid screening of large libraries of compounds to identify those that modulate the activity of a specific biological target. nih.gov Chemical libraries containing diverse quinazoline analogs, including those derived from this compound, can be screened against a wide range of targets. The amenability of the this compound core to parallel synthesis allows for the efficient generation of large numbers of analogs for HTS campaigns.

Exploration of Polypharmacology and Multi-target Ligand Design Principles for Complex Diseases

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways and targets. rsc.org The traditional "one-target, one-drug" approach is often insufficient for treating such diseases. rsc.org Polypharmacology, the ability of a single drug to interact with multiple targets, is increasingly being recognized as a desirable attribute. rsc.org Multi-target-directed ligands (MTDLs) are designed to intentionally engage multiple targets to achieve a synergistic therapeutic effect and potentially reduce the emergence of drug resistance. rsc.orgmdpi.com

The quinazoline scaffold is a privileged structure for the design of MTDLs. rsc.org The this compound core can be chemically modified to incorporate pharmacophoric features that allow for simultaneous interaction with multiple targets. For example, by combining the quinazoline core with other bioactive motifs, hybrid molecules with dual or multiple activities can be created. rsc.org This approach has been explored for developing dual inhibitors of enzymes like EGFR and HER2 in cancer therapy. nih.gov

Development of Novel and Sustainable Synthetic Methodologies for Quinazoline Analog Libraries

The ability to efficiently and sustainably synthesize diverse libraries of quinazoline analogs is crucial for exploring their full therapeutic potential. While numerous methods for quinazoline synthesis exist, many involve harsh reaction conditions, expensive catalysts, or generate significant waste. tandfonline.comnih.gov

Future research will likely focus on the development of greener and more sustainable synthetic methodologies. This includes the use of nanocatalysts, which offer high surface area and selectivity, reducing the amount of catalyst required. tandfonline.com Other promising approaches include microwave-assisted synthesis, which can accelerate reaction times and improve yields, and one-pot multicomponent reactions that reduce the number of synthetic steps and purification procedures. researchgate.net The development of robust and scalable synthetic routes to this compound and its derivatives will be essential for their large-scale production for further research and potential clinical development. nih.gov

| Synthetic Approach | Advantages |

| Nanocatalysis | High surface area, increased selectivity, reduced catalyst quantity. tandfonline.com |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. |

| One-Pot Multicomponent Reactions | Reduced synthetic steps, less waste, increased efficiency. researchgate.net |

Application of Artificial Intelligence and Machine Learning Approaches in Quinazoline Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.comjddtonline.info These computational tools can be applied to various aspects of quinazoline research, from predicting the biological activity of novel compounds to designing new molecules with desired properties. nih.govresearchgate.net

Perspectives on Challenges and Opportunities in Advancing Quinazoline-Based Research Compounds Towards Preclinical Development

Despite the promise of quinazoline-based compounds, several challenges must be addressed to advance them towards preclinical and clinical development. One significant hurdle is the potential for drug resistance, a common issue in cancer therapy. nih.gov Overcoming this requires the development of novel strategies, such as the design of irreversible inhibitors or compounds that target resistance mechanisms. nih.govnih.gov

Another challenge is ensuring the "druggability" of the identified targets. Some targets have shallow binding pockets or other features that make them difficult to target with small molecules. nih.gov Furthermore, optimizing the pharmacokinetic and toxicological properties of lead compounds is a critical and often complex process.

However, these challenges also present opportunities for innovation. The development of more sophisticated drug delivery systems can improve the therapeutic index of quinazoline-based drugs. The exploration of novel drug combinations and the application of personalized medicine approaches can help to overcome resistance and improve patient outcomes. Continued interdisciplinary collaboration between chemists, biologists, and computational scientists will be essential to unlock the full therapeutic potential of this compound and the broader class of quinazoline-based compounds.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-2-chloroquinazolin-4-amine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 5-bromo-2,4-dichloroquinazoline with ammonia or ammonium hydroxide under controlled conditions (e.g., in DMF or THF at 0–25°C). Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization . Purity (>95%) is confirmed via HPLC or LCMS, with mobile phases like acetonitrile/water containing 0.025–0.05% trifluoroacetic acid to improve peak resolution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–8.5 ppm) and amine protons (broad singlet, δ ~5.5 ppm). Coupling patterns help confirm substitution positions .

- HRMS : Exact mass analysis (e.g., ESI+) validates the molecular formula (C₈H₅BrClN₃ requires m/z 272.92) .

- FT-IR : Stretching vibrations for C-Br (~550 cm⁻¹) and N-H (~3350 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential toxicity .

- Store at RT in airtight containers away from ignition sources. Dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling of this compound with boronic acids?

- Methodological Answer :

- Catalyst : Use Pd(PPh₃)₄ (0.05–0.1 equiv.) or PdCl₂(dppf) for better stability .

- Solvent : DMF or toluene/water mixtures (3:1) at 80–100°C for 12–24 hours.

- Additives : Na₂CO₃ (2–3 equiv.) enhances coupling efficiency. Monitor progress via TLC or LCMS. Purify via silica column (ethyl acetate/hexanes gradient) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on charge distribution at C-2 (Cl) vs. C-4 (NH₂) to prioritize substitution sites .

- Molecular Dynamics : Simulate solvent effects (DMF vs. THF) on reaction pathways using AMBER or GROMACS .

Q. How should contradictory spectral data (e.g., NMR vs. LCMS) be resolved during characterization?

- Methodological Answer :

- Repetition : Re-run NMR with deuterated DMSO or CDCl₃ to rule out solvent artifacts .

- 2D NMR : Perform HSQC or HMBC to confirm connectivity and rule out impurities.

- LCMS Purity Check : Use orthogonal methods (e.g., diode array detection at 254 nm and 280 nm) to identify co-eluting contaminants .

Q. What experimental design frameworks are suitable for studying the biological activity of this compound derivatives?

- Methodological Answer :

- Factorial Design : Vary substituents (e.g., aryl groups at C-2) and reaction time/temperature to assess structure-activity relationships (SAR) .

- Kinase Inhibition Assays : Use ATP-binding assays (e.g., Reaction Biology’s HotSpot platform) to screen for CLK or CDC2-like kinase inhibition. IC₅₀ values are calculated via nonlinear regression .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Re-test compounds under uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .

- Control for Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity confounding results.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, adjusting for variables like cell line heterogeneity or assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.